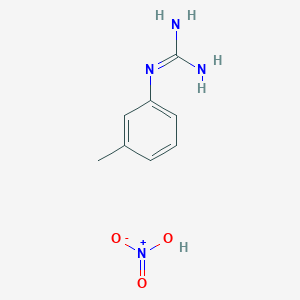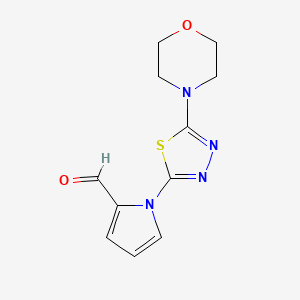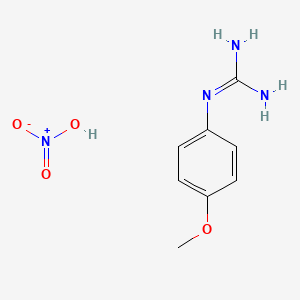![molecular formula C15H16ClN3 B1392582 8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] CAS No. 1243103-30-1](/img/structure/B1392582.png)
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]
Overview
Description
“8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” is a chemical compound with the molecular formula C15H16ClN3 . It’s a member of the spiro compounds, which are a class of organic compounds that have two or more rings that share one atom .
Molecular Structure Analysis
The molecular structure of “8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” consists of a piperidine ring and a pyrrolo[1,2-a]quinoxaline ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Potential Applications
-
Pharmaceuticals : Compounds like “8’-Chloro-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline]” are often explored for their potential therapeutic properties. They could be investigated for activities such as antileukemic, antibacterial, antifungal, larvicidal, and anticancer properties .
-
Material Science : Due to their rigid and three-dimensional nature, spirocyclic compounds can be used in the development of new materials, such as organic semiconductors for electronics .
-
Synthetic Chemistry : These compounds can serve as key intermediates in the synthesis of more complex molecules, potentially useful in various chemical reactions and processes .
-
Biological Studies : Spirocyclic compounds can be used as tools in biological studies to probe the function of enzymes and receptors, given their ability to bind selectively to biological targets .
-
Drug Design : The structural complexity of spirocyclic compounds makes them suitable candidates for drug design, as they can be tailored to fit specific binding sites on target proteins .
-
Functional Materials : Their unique properties can be harnessed to create functional materials with specific electronic or photonic properties, useful in industries like OLED technology .
Limitations
-
Antimicrobial Activity : These compounds may exhibit antimicrobial properties, making them candidates for developing new antibiotics or disinfectants .
-
Anti-Amoebic and Anti-Proliferative Activity : They could be used in treatments against amoebic infections and in inhibiting the proliferation of certain cells, which is useful in cancer research .
-
Hypoglycemic and Anti-Glaucoma Activity : The compounds might have applications in managing blood sugar levels and treating glaucoma, a condition that damages the eye’s optic nerve .
-
Antiviral Activity : There is potential for these compounds to be developed into antiviral medications, possibly offering new ways to combat viral infections .
-
Cytotoxic with Anticancer and Antitumor Activity : They could be explored for their cytotoxic effects, which is important in the development of cancer therapies .
-
Antithrombotic Activity : The compounds might be used to prevent thrombosis, which is the formation of a blood clot inside a blood vessel, potentially leading to heart attacks and strokes .
-
Anti-HIV Agents : There’s a possibility that these compounds could be effective in the treatment of HIV, helping to manage or prevent the progression of the disease .
-
Anti-Inflammatory and Analgesic Activity : They may also have applications in reducing inflammation and acting as pain relievers .
-
Neuroprotective Agents : These compounds may be investigated for their potential to protect nerve cells against damage, degeneration, or impairment of function .
-
Agricultural Chemicals : They could be used in the development of new pesticides or herbicides, contributing to the protection of crops and yield enhancement .
-
Optoelectronic Materials : Due to their unique electronic properties, such compounds can be utilized in the creation of optoelectronic devices, which are essential for applications like solar cells and LED lighting .
-
Molecular Probes : In chemical biology, these compounds can serve as molecular probes to study various biological processes and to visualize the activity of specific molecules within cells .
-
Catalysis : Spirocyclic compounds can act as catalysts in chemical reactions, potentially leading to more efficient and selective synthesis processes .
-
Sensory Materials : They might be used in the development of sensory materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific ions or molecules .
properties
IUPAC Name |
8-chlorospiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-11-3-4-12-13(10-11)19-9-1-2-14(19)15(18-12)5-7-17-8-6-15/h1-4,9-10,17-18H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETAJVVXEBGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=C(N2)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-sulfonamide](/img/structure/B1392500.png)
![[3-({4-[(4-Methylpiperidin-1-yl)carbonyl]piperidin-1-yl}carbonyl)phenyl]amine](/img/structure/B1392501.png)
![1-Ethyl-2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392502.png)
![2-[2-(1,4'-Bipiperidin-1'-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392503.png)
![2-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-1,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1392505.png)

![{[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392507.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzoic acid](/img/structure/B1392508.png)


![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-(4-Methoxybenzyl)-1,5-dihydro-4H-pyrrolo[3,2-c]pyridine-4-thione](/img/structure/B1392522.png)